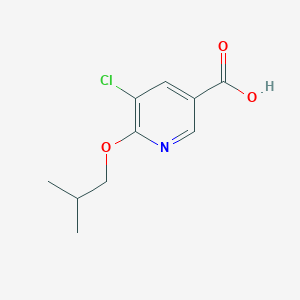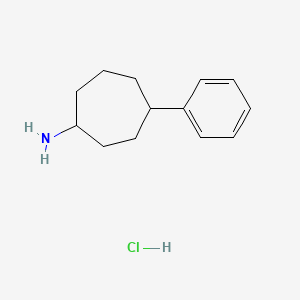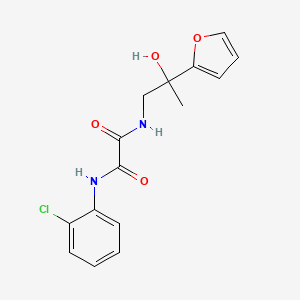
2-Cyano-4-morpholinophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-4-morpholinophenylboronic acid is a chemical compound with the formula C11H13BN2O3 . It is a solid substance with an off-white color . The molecular weight of this compound is 232.04 .
Synthesis Analysis
The primary method for the synthesis of boronic acids, such as this compound, is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H13BN2O3 . The average mass of this compound is 232.044 Da and the monoisotopic mass is 232.101929 Da .Chemical Reactions Analysis
Boronic acids, including this compound, are widely used in Suzuki–Miyaura cross-coupling reactions, which are arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reactions to date .Physical And Chemical Properties Analysis
This compound is a solid substance with an off-white color . It has a molecular weight of 232.04 .科学的研究の応用
Antiproliferative Potential in Cancer Research
Phenylboronic acid and benzoxaborole derivatives, related to 2-Cyano-4-morpholinophenylboronic acid, have been evaluated for their antiproliferative potential against diverse cancer cell lines. Notably, certain derivatives displayed significant antiproliferative activities with low micromolar IC50 values. These compounds induced cell cycle arrest in the G2/M phase and triggered apoptosis in A2780 ovarian cancer cells through caspase-3 activation. This suggests their potential as novel anticancer agents with a specific mode of action (Psurski et al., 2018).
Organic Synthesis and Chemical Transformations
In the realm of organic synthesis, derivatives of this compound have facilitated various chemical transformations. For example, the reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines using a three-step, "two pot" process demonstrates the versatility of arylboronic acids in synthesizing morpholine derivatives with excellent functional group tolerance (Wright et al., 2020). Additionally, the efficient synthesis of isoquinolines via a palladium-catalyzed tandem reaction in water highlights an environmentally benign method leveraging the reactivity of functionalized alkylnitriles with arylboronic acids (Hu et al., 2017).
Biodegradability and Physicochemical Properties
Research on 4-benzyl-4-methylmorpholinium-based ionic liquids, which relate to morpholine derivatives, explores their biodegradability and physicochemical properties. These studies are crucial for developing new solvents that are less harmful to the environment and have specific industrial applications, such as biomass processing (Pernak et al., 2011).
Medicinal Chemistry and Biological Activities
In medicinal chemistry, the design of 2,2,4-substituted morpholines has yielded compounds with various biological activities, including sympathomimetic, analgesic, antioxidant, anti-inflammatory, and anti-dyslipidemic properties. These activities are attributed to the structural features and physicochemical properties of the morpholine derivatives, showcasing the potential of such compounds in therapeutic applications (Rekka & Kourounakis, 2010).
Safety and Hazards
This compound should be handled with care. If inhaled, the person should be moved to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It should be stored in a dry, cool, and well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .
作用機序
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM coupling, the boronic acid compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The reaction conditions for SM coupling are exceptionally mild and functional group tolerant .
Biochemical Pathways
In the context of sm coupling, the compound participates in the formation of carbon–carbon bonds . This process is crucial in various biochemical pathways, particularly in the synthesis of complex organic molecules.
Pharmacokinetics
The pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect . Factors such as renal function, genetic makeup, sex, age, and individual physiology can influence these parameters .
Result of Action
In the context of sm coupling, the compound contributes to the formation of new carbon–carbon bonds . This process can lead to the synthesis of complex organic molecules, which can have various effects at the molecular and cellular levels.
Action Environment
In the context of SM coupling, the reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound may be stable under a variety of environmental conditions.
生化学分析
Biochemical Properties
They can form reversible covalent bonds with diols, a functional group present in many biological molecules such as carbohydrates and nucleic acids . This property of 2-Cyano-4-morpholinophenylboronic acid could potentially allow it to interact with a variety of enzymes and proteins, influencing biochemical reactions.
Cellular Effects
Boronic acids are known to influence cell function through their interactions with various biomolecules . They can potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that boronic acids can participate in Suzuki-Miyaura cross-coupling, a widely-used carbon-carbon bond-forming reaction . This involves the transmetalation of the boronic acid to a palladium catalyst, forming a new carbon-carbon bond .
Metabolic Pathways
Boronic acids can be involved in a variety of reactions, including oxidations, aminations, halogenations, and carbon-carbon bond formations .
特性
IUPAC Name |
(2-cyano-4-morpholin-4-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O3/c13-8-9-7-10(1-2-11(9)12(15)16)14-3-5-17-6-4-14/h1-2,7,15-16H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXOZNCWIYGKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCOCC2)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B2886731.png)
![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2886732.png)




![4-phenyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2886739.png)

![N-(2-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2886743.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2886744.png)
![2-Chloro-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]propanamide](/img/structure/B2886745.png)
![N-(2-(6-((3,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2886748.png)
![4-amino-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B2886749.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2886750.png)